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molecular formula C9H10O3 B8748531 3-(Hydroxymethyl)-5-methylbenzoic acid

3-(Hydroxymethyl)-5-methylbenzoic acid

Cat. No. B8748531
M. Wt: 166.17 g/mol
InChI Key: BIOXYUWVLDTYMT-UHFFFAOYSA-N
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Patent
US05254584

Procedure details

In a 1 liter 4-necked round-bottomed flask were placed 500 ml of methylene chloride and cooled down to -78° C. 41.3 g (0.33 mole) of oxalyl chloride were added slowly, followed by dropwise addition of 56.4 g (0.72 mole) of dry dimethylsulfoxide in 30 ml of methylene chloride, all the while keeping the temperature below -70° C. After the addition was completed the reaction mixture was stirred at -78° C. for 30 minutes and 60 g (0.36 mole) of the previously prepared 3-hydroxymethyl-5-methylbenzoic acid were added in 1 portion, followed by dropwise addition of 131.4 g (1.3 mole) of triethylamine, keeping the temperature below -65° C. during each of the additions. The reaction mixture was then warmed up slowly to room temperature, stirred for 90 minutes and then washed with 2% aqueous sodium hydroxide (3×500 ml). The combined basic layers were washed with hexane once and acidified with concentrated hydrochloric acid and then extracted with ethyl acetate (4×500 ml). The combined organic layers were washed with water (1×500 ml) and then with brine (1×300 ml) and dried over anhydrous magnesium sulfate. The solvent was then eliminated in a rotavap. The resulting oily product was triturated with hexane and filtered yielding 52 g (88%) 3-formyl-5-methylbenzoic acid as a tan solid.
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
131.4 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[CH:14]=[C:15]([CH:19]=[C:20]([CH3:22])[CH:21]=1)[C:16]([OH:18])=[O:17].C(N(CC)CC)C>C(Cl)Cl>[CH:12]([C:13]1[CH:14]=[C:15]([CH:19]=[C:20]([CH3:22])[CH:21]=1)[C:16]([OH:18])=[O:17])=[O:11]

Inputs

Step One
Name
Quantity
41.3 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
56.4 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C(=O)O)C=C(C1)C
Step Four
Name
Quantity
131.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at -78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 liter 4-necked round-bottomed flask were placed
CUSTOM
Type
CUSTOM
Details
the temperature below -70° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the temperature below -65° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed up slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred for 90 minutes
Duration
90 min
WASH
Type
WASH
Details
washed with 2% aqueous sodium hydroxide (3×500 ml)
WASH
Type
WASH
Details
The combined basic layers were washed with hexane once
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×500 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (1×300 ml) and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then eliminated in a rotavap
CUSTOM
Type
CUSTOM
Details
The resulting oily product was triturated with hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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